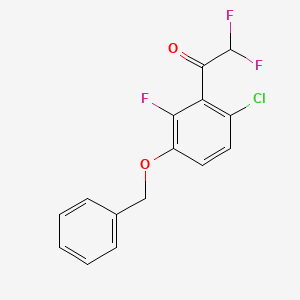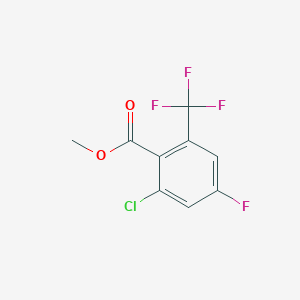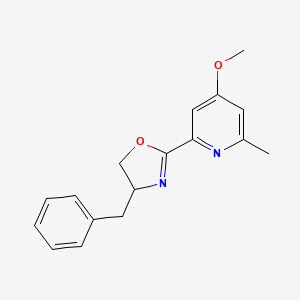![molecular formula C13H8FIN2 B14769319 5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14769319.png)
5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both fluorine and iodine atoms attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2,3-dichloropyridine.
Formation of Pyrrolo[2,3-b]pyridine Core: The pyrrolo[2,3-b]pyridine core is formed through a cyclization reaction. This can be achieved by reacting 3-fluoroaniline with 2,3-dichloropyridine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used.
Sonogashira Coupling: Copper(I) iodide (CuI) and palladium catalysts in the presence of a base like triethylamine (Et3N) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biaryl compound.
Scientific Research Applications
5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: The compound is used in the development of probes for studying biological pathways and mechanisms.
Material Science: It can be used in the synthesis of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-(3-Fluorophenyl)-3-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-(3-Fluorophenyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in drug discovery and development.
Properties
Molecular Formula |
C13H8FIN2 |
|---|---|
Molecular Weight |
338.12 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8FIN2/c14-10-3-1-2-8(4-10)9-5-11-12(15)7-17-13(11)16-6-9/h1-7H,(H,16,17) |
InChI Key |
FPBWWEPREBXDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(NC=C3I)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14769240.png)
![Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14769249.png)
![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)


![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide](/img/structure/B14769279.png)




![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14769315.png)

